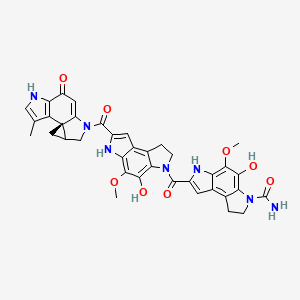
CID 6857660
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(oxidonitrate)(N--N)(.1-) is a nitrogen oxide and an inorganic radical anion.
Aplicaciones Científicas De Investigación
Chemically Induced Dimerization (CID) in Biological Systems CID has been utilized to study various biological processes due to its ability to reversibly and precisely control protein function in cells. This approach has helped in dissecting signal transductions and in studying membrane and protein trafficking with high spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
PROTAC-CID Platforms for Gene Regulation and Editing PROTAC-based scalable CID platforms have been developed for inducible gene regulation and editing. These systems offer fine-tuned gene expression control and are used in genetic circuits for transient genome manipulation, demonstrating their versatility in human cells and mice (Ma et al., 2023).
Photocaged-Photocleavable CID for Protein Localization A novel CID system that can be activated and deactivated using light provides enhanced control over protein-protein interactions and cellular processes like peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).
CID in Resolving Cell Biology Problems CID techniques have resolved various problems in cell biology, especially in understanding lipid second messengers and small GTPases. These advances have provided insights into the signaling paradox and the ability to manipulate multiple systems within a cell (DeRose, Miyamoto, & Inoue, 2013).
CID in Water Use Efficiency and Productivity in Agriculture CID as a selection criterion in barley breeding has potential in improving water use efficiency (WUE) and productivity, especially under drought-stress conditions. This application demonstrates CID's role in agricultural research and breeding programs (Anyia et al., 2007).
CID in Methodological Challenges of Developmental Research In developmental research, CID helps in understanding the relationship between descriptive, predictive, and explanatory research methods, offering insights into developmental science and its applications (Hamaker, Mulder, & van IJzendoorn, 2020).
FKBP12 Ligands for Regulated Dimerization in Protein Research The synthesis of bivalent FKBP12 ligands for CID has broad utility in biological research and potential medical applications, particularly in gene and cell therapies. These compounds are key tools for studying intracellular signaling events mediated by protein-protein interactions (Keenan et al., 1998).
CID in Trimerization Systems and Cell Biology The development of chemically inducible trimerization systems based on CID expands the manipulation of protein interactions in live cells, addressing cell biology questions and engineering cell functions for synthetic biology applications (Wu et al., 2020).
CID in Studying Cellular Mechanotransduction CID has been instrumental in studying biological processes like cellular mechanotransduction. Its application in quantifying interactions and understanding the stability of complexes provides key insights into cell adhesion and force transmission (Wang et al., 2019).
CID in Mass Spectrometry and Proteomics Collision-induced dissociation (CID) in mass spectrometry is crucial for understanding peptide fragmentation, aiding in the sequencing and structural analysis of peptides and proteins, thus contributing significantly to proteomics research (Ivanova & Spiteller, 2017).
Propiedades
Nombre del producto |
CID 6857660 |
|---|---|
Fórmula molecular |
N2O2- |
Peso molecular |
60.013 g/mol |
InChI |
InChI=1S/HN2O2/c3-1-2-4/h(H,1,4)/p-1 |
Clave InChI |
GFYHTGJRIKYNIP-UHFFFAOYSA-M |
SMILES canónico |
[N](N=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)
![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)
![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxy-phenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1238573.png)


![6-[(1E)-2-(2-hydroxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B1238579.png)


![(18Z,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-6,11,17,22-tetrone](/img/structure/B1238584.png)



